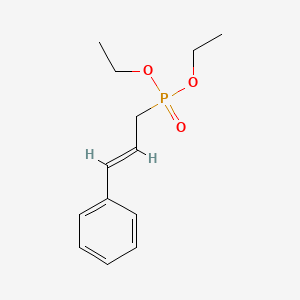

Diethyl cinnamylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125942. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-diethoxyphosphorylprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19O3P/c1-3-15-17(14,16-4-2)12-8-11-13-9-6-5-7-10-13/h5-11H,3-4,12H2,1-2H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKOMEXJXBINBQ-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC=CC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C=C/C1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58922-31-9 | |

| Record name | NSC125942 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Diethyl Cinnamylphosphonate: A Comprehensive Technical Guide to its Physical Properties

Introduction

Diethyl cinnamylphosphonate is an organophosphorus compound that holds significant interest within the realms of organic synthesis and medicinal chemistry. As a versatile synthetic intermediate, its utility in Horner-Wadsworth-Emmons reactions for the stereoselective synthesis of alkenes is well-documented. Furthermore, the phosphonate moiety is a known pharmacophore, rendering this compound and its derivatives attractive candidates in drug discovery programs. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development.

This technical guide provides a detailed overview of the core physical properties of this compound, intended for researchers, scientists, and professionals in drug development. The information herein is curated to provide not only precise data but also insights into the experimental context and theoretical underpinnings of these properties.

Molecular and Chemical Identity

The fundamental identity of this compound is defined by its molecular structure, which consists of a cinnamyl group attached to a diethyl phosphonate moiety. This structure gives rise to the specific physical and chemical characteristics detailed in this guide.

Table 1: Molecular and Chemical Identifiers

| Identifier | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Cinnamylphosphonic acid diethyl ester, Diethyl trans-cinnamylphosphonate | [1][2] |

| CAS Number | 17316-55-1 | [1] |

| 52378-69-5 (trans-isomer) | [2] | |

| Molecular Formula | C13H19O3P | [1][2] |

| Molecular Weight | 254.26 g/mol | [2] |

Core Physical Properties

The physical state and behavior of this compound under various conditions are dictated by its core physical properties. These constants are essential for purification, reaction setup, and material handling.

Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the experimental determination of the key physical properties of a liquid compound like this compound.

Caption: Workflow for the determination of physical properties.

Table 2: Summary of Core Physical Properties

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 368.2 °C | at 760 mmHg | [1] |

| 169-171 °C | at 4 Torr | [2] | |

| Density | 1.089 g/cm³ | Not specified | [1] |

| 1.093 g/mL | at 25 °C | [2][3][4][5] | |

| Refractive Index (n_D) | 1.5280 | at 20 °C | [1][2][3][4][5] |

| Flash Point | 190.1 °C | Not specified | [1] |

| Vapor Pressure | 2.74 x 10⁻⁵ mmHg | at 25 °C | [1] |

In-Depth Discussion and Experimental Context

Boiling Point: The significant difference in boiling points recorded at atmospheric pressure (760 mmHg) and under vacuum (4 Torr) is a critical consideration for its purification.[1][2] High-boiling liquids like this compound are prone to decomposition at elevated temperatures. Therefore, vacuum distillation is the preferred method for purification to avoid thermal degradation. The lower boiling point under reduced pressure allows for distillation at a more moderate temperature, preserving the integrity of the molecule.

Density: The density, approximately 1.09 g/mL at 25 °C, indicates that it is slightly denser than water.[2][3][4][5] This property is fundamental for mass-to-volume conversions in a laboratory setting and is a key parameter in fluid dynamics calculations for process scale-up.

Refractive Index: The refractive index is a measure of how light propagates through the substance and is a highly sensitive indicator of purity.[1][2][3][4][5] A measured refractive index that deviates from the literature value can suggest the presence of impurities. It is a quick and non-destructive method for routine quality control.

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂ with coupling to both the CH₃ protons and the phosphorus atom), the vinylic protons of the cinnamyl group (with characteristic cis or trans coupling constants), and the aromatic protons of the phenyl ring. The methylene protons adjacent to the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom. The carbons of the ethyl groups, the aliphatic carbons of the cinnamyl moiety, and the aromatic carbons will have characteristic chemical shifts. The carbon atoms closer to the phosphorus atom will exhibit coupling to the ³¹P nucleus.

-

³¹P NMR: Phosphorus-31 NMR is particularly informative for organophosphorus compounds. This compound is expected to show a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of alkyl phosphonates.[6] The chemical shift provides insight into the electronic environment of the phosphorus atom.[6][7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

-

P-O-C stretch: Strong absorptions in the 1170-950 cm⁻¹ region.

-

C=C stretch (alkene): A medium intensity band around 1650-1600 cm⁻¹.

-

C=C stretch (aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

-

=C-H bend (alkene): A band around 970 cm⁻¹ for the trans isomer, indicative of the out-of-plane bending.

-

C-H stretch (aromatic and vinylic): Absorptions above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of ethoxy groups, the ethyl groups, and cleavage of the cinnamyl side chain.

Experimental Methodologies

The following are detailed, step-by-step methodologies for the determination of the key physical properties discussed.

Determination of Boiling Point (Reduced Pressure)

This protocol describes the use of a short-path distillation apparatus for determining the boiling point of a high-boiling liquid under vacuum.

-

Apparatus Setup: Assemble a short-path distillation apparatus with a small distilling flask (e.g., 25 mL), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge (manometer).

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of purified this compound and a magnetic stir bar or a few boiling chips into the distilling flask.

-

System Evacuation: Seal the apparatus and slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 4 Torr).

-

Heating: Begin stirring and gently heat the distilling flask using a heating mantle or an oil bath.

-

Observation: Observe the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[10][11][12][13][14]

-

Data Recording: Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer.

Determination of Density

This protocol outlines the use of a pycnometer for the precise measurement of liquid density.[15][16][17][18][19]

-

Pycnometer Preparation: Clean and thoroughly dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium.

-

Mass of Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it on the analytical balance.

-

Calculation: Calculate the mass of the liquid by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

This protocol describes the use of an Abbe refractometer for measuring the refractive index.[20][21][22][23][24]

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and allow the sample to equilibrate to the set temperature (e.g., 20.0 °C).

-

Reading: Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Data Recording: Read the refractive index value from the instrument's scale.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[26][28]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[25]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[26]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[25]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The following diagram outlines the key safety considerations when working with this compound.

Caption: Key safety and handling precautions.

Conclusion

This technical guide has provided a comprehensive overview of the known physical properties of this compound, supplemented with expected spectroscopic characteristics and detailed experimental methodologies. While there are gaps in the publicly available data, particularly concerning its melting point, solubility, and specific spectral data, the information presented here serves as a valuable resource for scientists and researchers. Adherence to the outlined experimental protocols will ensure the accurate determination of its physical properties, and following the recommended safety precautions is essential for its safe handling in a laboratory setting. Further research to fill the existing data gaps will undoubtedly enhance the utility of this important chemical compound.

References

-

An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. (n.d.). Retrieved from [Link]

-

Density Measurement of Common Liquids. (n.d.). Scribd. Retrieved from [Link]

-

Diethyl (cyanomethyl)phosphonate-SDS-MedChemExpress. (2023, August 15). Szabo-Scandic. Retrieved from [Link]

-

Determination of Boiling Points. (n.d.). Retrieved from [Link]

-

Determination of the density of liquids and solids (regular and irregular) Introduction. (n.d.). WJEC. Retrieved from [Link]

-

2: The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts. Retrieved from [Link]

-

DENSITY MEASUREMENT EXPERIMENT. (n.d.). Retrieved from [Link]

-

Video: Determining the Density of a Solid and Liquid. (2015, June 15). JoVE. Retrieved from [Link]

-

ExperimentMeasureRefractiveIndex. (2025, August 27). Retrieved from [Link]

-

Video: Boiling Points - Prep. (2020, March 26). JoVE. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

Refractive Index of Glass Slab Experiment. (n.d.). Scribd. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Video: Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved from [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Method Of Refractive Index Measurement Instrument. (n.d.). Tamilnadu Test House. Retrieved from [Link]

-

Spectroscopic method for measuring refractive index. (n.d.). Optica Publishing Group. Retrieved from [Link]

-

31 Phosphorus NMR. (n.d.). Retrieved from [Link]

-

NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

-

IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate. (n.d.). ResearchGate. Retrieved from [Link]

-

31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Diethyl cyanomethylphosphonate. (n.d.). NIST WebBook. Retrieved from [Link]

-

Figure S16. 13 C NMR Spectrum of diethyl... (n.d.). ResearchGate. Retrieved from [Link]

-

DIETHYL TRANS-CINNAMYLPHOSPHONATE 98. (n.d.). Three Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Diethyl-[(methylamino)-methyl]-phosphonate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

31P NMR Study on Some Phosphorus-Containing Compounds. (2025, August 7). ResearchGate. Retrieved from [Link]

-

(PDF) Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs - Direct NMR evidence of acidic compartments in the ischemic and reperfused rat liver. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. DIETHYL TRANS-CINNAMYLPHOSPHONATE 98 CAS#: 52378-69-5 [m.chemicalbook.com]

- 3. This compound | 17316-55-1 [chemicalbook.com]

- 4. This compound , 98 , 17316-55-1 - CookeChem [cookechem.com]

- 5. DIETHYL TRANS-CINNAMYLPHOSPHONATE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. phillysim.org [phillysim.org]

- 11. Video: Boiling Points - Prep [jove.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. scribd.com [scribd.com]

- 16. wjec.co.uk [wjec.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. batman.edu.tr [batman.edu.tr]

- 19. jove.com [jove.com]

- 20. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 21. emeraldcloudlab.com [emeraldcloudlab.com]

- 22. scribd.com [scribd.com]

- 23. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 24. Spectroscopic method for measuring refractive index [opg.optica.org]

- 25. szabo-scandic.com [szabo-scandic.com]

- 26. fishersci.com [fishersci.com]

- 27. assets.thermofisher.com [assets.thermofisher.com]

- 28. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to Diethyl Cinnamylphosphonate: Properties, Synthesis, and Applications in Olefination Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Diethyl Cinnamylphosphonate, a key organophosphorus reagent in modern organic synthesis. We will delve into its fundamental molecular and physical properties, spectroscopic signature, standard synthetic routes, and its principal application as a Horner-Wadsworth-Emmons (HWE) reagent for the stereoselective synthesis of (E)-alkenes.

Core Molecular and Physical Properties

This compound is a stable, high-boiling liquid organophosphorus compound. Its structure features a diethyl phosphonate group attached to a cinnamyl moiety, which provides the basis for its utility in C-C bond formation. The most commonly utilized isomer is the (E) or trans form, owing to its thermodynamic stability and the stereochemical outcome of its synthesis.

Key quantitative data for Diethyl (E)-cinnamylphosphonate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉O₃P | [1][2][3] |

| Molecular Weight | 254.26 g/mol | [1][2][3] |

| CAS Number | 17316-55-1 (isomer undefined), 52378-69-5 (trans) | [1][3][4] |

| Appearance | Colorless to pale yellow oil/liquid | N/A |

| Density | 1.093 g/mL at 25 °C | [3][4][5][6] |

| Boiling Point | 169-171 °C at 4 Torr; 368.2 °C at 760 mmHg | [2][3][4] |

| Refractive Index (n²⁰/D) | 1.5280 | [2][3][5][6] |

| Flash Point | 190.1 °C (374.2 °F) | [2] |

Spectroscopic Characterization

Authenticating the structure and purity of this compound is critical for its successful application. The following are predicted spectroscopic data based on its structure and data from analogous compounds.[7][8][9][10]

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 5H): Phenyl protons (Ar-H).

-

δ 6.50 (dt, 1H, J ≈ 15.8, 7.0 Hz): Vinylic proton adjacent to the phenyl group (Ph-CH=). The large coupling constant confirms the (E)-stereochemistry.

-

δ 6.00 (dt, 1H, J ≈ 15.8, 5.5 Hz): Vinylic proton adjacent to the CH₂P group (=CH-CH₂P).

-

δ 4.05 (dq, 4H, J ≈ 8.0, 7.1 Hz): Methylene protons of the ethyl groups (-OCH₂CH₃). Coupling to both ³¹P and adjacent methyl protons results in a doublet of quartets.

-

δ 2.70 (dd, 2H, J(H-P) ≈ 22.0 Hz, J(H-H) ≈ 5.5 Hz): Methylene protons adjacent to the phosphorus atom (=CH-CH₂P). The significant coupling to phosphorus is a key diagnostic signal.

-

δ 1.30 (t, 6H, J ≈ 7.1 Hz): Methyl protons of the ethyl groups (-OCH₂CH₃).

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ 136.5 (s): Quaternary phenyl carbon (Ar-C).

-

δ 134.0 (d, J(C-P) ≈ 15.0 Hz): Vinylic carbon (Ph-CH=).

-

δ 128.6 (s): ortho/meta Phenyl carbons.

-

δ 127.5 (s): para Phenyl carbon.

-

δ 122.0 (d, J(C-P) ≈ 10.0 Hz): Vinylic carbon (=CH-CH₂P).

-

δ 62.0 (d, J(C-P) ≈ 6.5 Hz): Methylene carbons of the ethyl groups (-OCH₂).

-

δ 32.5 (d, J(C-P) ≈ 138.0 Hz): Methylene carbon bonded to phosphorus (-CH₂P). This signal exhibits a characteristically large one-bond C-P coupling constant.

-

δ 16.3 (d, J(C-P) ≈ 6.0 Hz): Methyl carbons of the ethyl groups (-CH₃).

-

-

³¹P NMR (in CDCl₃, 162 MHz):

-

δ ~25.0 (s): A single resonance in the region typical for alkyl phosphonates.

-

-

IR (neat, cm⁻¹):

-

~3030 (w): Aromatic/Vinylic C-H stretch.

-

~2980 (m): Aliphatic C-H stretch.

-

~1600, 1495, 1450 (m): Aromatic C=C stretch.

-

~1250 (s, sharp): P=O (phosphoryl) stretch, a highly characteristic band.

-

~1025 (s, broad): P-O-C stretch.

-

~970 (s): C-H out-of-plane bend for the (E)-alkene, confirming trans geometry.

-

Synthesis via Michaelis-Arbuzov Reaction

The most direct and reliable method for preparing this compound is the Michaelis-Arbuzov reaction. This pathway involves the reaction of a trialkyl phosphite with an appropriate alkyl halide. The choice of (E)-cinnamyl halide as the substrate directly installs the desired alkene stereochemistry.

Causality: The reaction is an Sɴ2 displacement of the halide by the phosphorus atom of the phosphite, followed by a dealkylation step where the displaced halide attacks one of the ethyl groups on the resulting phosphonium intermediate. This forms the thermodynamically stable P=O bond and releases a volatile ethyl halide byproduct.

Caption: Workflow for the Michaelis-Arbuzov synthesis.

Experimental Protocol: Synthesis of Diethyl (E)-cinnamylphosphonate

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. The setup should be under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Charging: To the flask, add (E)-cinnamyl chloride (1.0 eq). Subsequently, add triethyl phosphite (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to 120-140 °C using an oil bath. Stir vigorously. The reaction progress can be monitored by the cessation of ethyl chloride evolution or by ³¹P NMR analysis of an aliquot, observing the disappearance of the phosphite starting material (~139 ppm) and the appearance of the phosphonate product (~25 ppm).

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The excess triethyl phosphite and the product can be separated by vacuum distillation. The product is a high-boiling liquid, and distillation under high vacuum is necessary to prevent decomposition.

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

This compound is a quintessential reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a superior alternative to the Wittig reaction for synthesizing (E)-alkenes from aldehydes and ketones.[11]

Mechanistic Principles and Advantages

The HWE reaction proceeds via a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a typical Wittig ylide.[12] This enhanced nucleophilicity allows it to react efficiently even with sterically hindered ketones.

The key steps are:

-

Deprotonation: A strong base (e.g., NaH, NaOMe) abstracts the acidic proton alpha to the phosphorus atom, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate.[12]

-

Oxaphosphetane Formation & Elimination: The intermediate cyclizes to form a four-membered oxaphosphetane ring, which then collapses. This elimination step is irreversible and forms the alkene and a water-soluble diethyl phosphate salt.[13]

The pronounced (E)-selectivity arises from thermodynamic control. The transition state leading to the (E)-alkene is sterically favored over the one leading to the (Z)-alkene, as it minimizes steric repulsion between the larger substituents.[11][14]

Caption: The mechanistic cycle of the HWE reaction.

Protocol: HWE Synthesis of (1E,4E)-1,5-Diphenylpenta-1,4-diene

This protocol details the reaction of this compound with cinnamaldehyde, demonstrating a practical application.

-

Preparation of the Carbanion:

-

Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise via a syringe.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The evolution of H₂ gas should cease, and the solution may become clear or remain a slurry.

-

-

Aldehyde Addition:

-

Cool the carbanion solution back to 0 °C.

-

Add a solution of cinnamaldehyde (1.05 eq) in anhydrous THF dropwise. A color change is often observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water and brine. The key advantage of the HWE reaction is realized here: the diethyl phosphate byproduct is extracted into the aqueous layers.[11][12]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure (E,E)-diene product.

-

Safety and Handling

-

Handling: this compound should be handled in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

-

Toxicity: While specific toxicity data is limited, organophosphorus compounds as a class can have varying levels of toxicity. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a highly effective and reliable reagent for synthetic organic chemists. Its primary utility in the Horner-Wadsworth-Emmons reaction provides a strategic advantage for the stereoselective synthesis of (E)-alkenes, offering superior reactivity and a significantly simpler purification process compared to traditional Wittig reagents. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its successful implementation in research and development.

References

-

Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC - NIH. [Link]

-

Chemdad. DIETHYL TRANS-CINNAMYLPHOSPHONATE 98. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. DIETHYL TRANS-CINNAMYLPHOSPHONATE 98 CAS#: 52378-69-5 [m.chemicalbook.com]

- 4. DIETHYL TRANS-CINNAMYLPHOSPHONATE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound , 98 , 17316-55-1 - CookeChem [cookechem.com]

- 6. This compound | 17316-55-1 [chemicalbook.com]

- 7. diethyl benzylphosphonate(1080-32-6) 13C NMR spectrum [chemicalbook.com]

- 8. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR [m.chemicalbook.com]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

synthesis of Diethyl cinnamylphosphonate from cinnamyl halide

An In-Depth Technical Guide to the Synthesis of Diethyl Cinnamylphosphonate via the Michaelis-Arbuzov Reaction

Introduction: The Significance of Cinnamylphosphonates

Organophosphorus compounds, particularly phosphonates, are cornerstone reagents in modern organic synthesis and hold significant value in medicinal chemistry and materials science.[1][2] this compound is a prominent member of this class, primarily utilized as a key precursor in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of alkenes.[3] Its structural motif is found in various biologically active molecules, making its efficient synthesis a topic of considerable interest for researchers in drug development and process chemistry.[1][4]

This guide provides a comprehensive overview of the synthesis of this compound from cinnamyl halide, focusing on the robust and widely adopted Michaelis-Arbuzov reaction. We will delve into the mechanistic underpinnings of this transformation, explore critical experimental parameters, provide a detailed and validated protocol, and discuss purification strategies to achieve high product purity.

The Michaelis-Arbuzov Reaction: A Mechanistic Perspective

First discovered by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction has become one of the most fundamental methods for forming carbon-phosphorus (P-C) bonds.[5][6][7] The reaction facilitates the conversion of a trivalent phosphorus ester, such as triethyl phosphite, into a pentavalent phosphonate upon reaction with an alkyl halide.[1][5]

The mechanism is a two-step process, each involving a bimolecular nucleophilic substitution (SN2) reaction.[1][5]

-

Step 1: Phosphonium Salt Formation. The reaction initiates with the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite onto the electrophilic benzylic carbon of the cinnamyl halide. This SN2 attack displaces the halide ion and forms a quasi-phosphonium salt intermediate.[1][3][6]

-

Step 2: Dealkylation. The displaced halide anion, now acting as a nucleophile, attacks one of the ethyl groups on the phosphonium intermediate. This second SN2 reaction cleaves a carbon-oxygen bond, resulting in the formation of the stable pentavalent P=O bond of the this compound and a volatile ethyl halide byproduct (e.g., ethyl bromide or ethyl chloride).[5][7]

Caption: The two-step SN2 mechanism of the Michaelis-Arbuzov reaction.

Optimizing the Synthesis: Key Parameters and Causality

The success and efficiency of the Michaelis-Arbuzov reaction depend on the careful selection of substrates and reaction conditions. For the synthesis of this compound, the following parameters are critical.

Choice of Cinnamyl Halide

The reactivity of the halide directly influences the reaction rate and temperature requirements. The general reactivity trend for alkyl halides in the Michaelis-Arbuzov reaction is R-I > R-Br > R-Cl.[8]

-

Cinnamyl Bromide: This is often the substrate of choice. It offers a good balance of reactivity, allowing the reaction to proceed at moderate temperatures (typically 100-140°C) with reasonable reaction times.

-

Cinnamyl Chloride: While often more economical, cinnamyl chloride is less reactive than the bromide. Its use typically necessitates higher reaction temperatures (often 120-160°C) or longer reaction times to achieve full conversion.[8]

-

Cinnamyl Iodide: Although most reactive, it is less commonly used due to higher cost and lower stability.

Triethyl Phosphite: Reactant and Solvent

Triethyl phosphite serves as the phosphorus source. It is common practice to use it in slight excess to ensure complete consumption of the cinnamyl halide. In many protocols, an excess of triethyl phosphite also functions as the reaction solvent, obviating the need for an additional inert solvent. This approach simplifies the reaction setup and workup. The use of a low molecular weight phosphite like triethyl phosphite is advantageous because the resulting ethyl halide byproduct is volatile and can be continuously removed from the reaction mixture by distillation, driving the equilibrium towards the product.[1][8]

Reaction Temperature

Temperature is a crucial parameter that must be optimized.

-

Insufficient Heat: Lower temperatures will result in a sluggish or incomplete reaction.[8]

-

Excessive Heat: Overheating can lead to decomposition of the reactants or product, and may promote side reactions such as polymerization of the cinnamyl moiety. A typical temperature range for this reaction is between 120°C and 160°C.[8] The reaction is exothermic after initiation, and temperature control is essential.

Use of Catalysts

While the thermal reaction is often effective, Lewis acid catalysts can be employed to accelerate the reaction and enable the use of milder conditions, sometimes even room temperature.[8] However, for a simple, robust synthesis of this compound, a neat thermal reaction is generally sufficient and avoids complications related to catalyst removal.

| Parameter | Option 1 | Option 2 | Rationale & Field Insight |

| Cinnamyl Halide | Cinnamyl Bromide | Cinnamyl Chloride | Bromide offers higher reactivity, allowing for lower temperatures and shorter reaction times.[8] Chloride is less expensive but requires more forcing conditions. |

| Phosphorus Source | Triethyl Phosphite (1.1-1.5 eq) | Triethyl Phosphite (>2 eq) | A slight excess (1.1-1.5 eq) is standard. Using a larger excess allows it to double as a solvent, simplifying the process. |

| Temperature | 120-140 °C | 140-160 °C | The optimal range depends on the halide's reactivity. The reaction is often initiated at a lower temperature and then slowly raised. Monitor for byproduct distillation.[8] |

| Catalyst | None (Thermal) | Lewis Acid (e.g., ZnBr₂) | The thermal, neat reaction is the most common and straightforward method. Catalysis is an option for heat-sensitive substrates or to improve rates with less reactive halides.[3][8] |

Validated Experimental Protocol

This protocol describes a standard laboratory-scale synthesis of this compound from cinnamyl bromide and triethyl phosphite. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment

-

Cinnamyl bromide (1.0 eq)

-

Triethyl phosphite (1.2 eq)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Distillation head with condenser

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer and hot plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Vacuum distillation apparatus

Step-by-Step Procedure

-

Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and a distillation head connected to a condenser. The apparatus should be oven-dried and assembled under an inert atmosphere (N₂ or Ar) to prevent oxidation of the phosphite.

-

Reactant Charging: Charge the reaction flask with triethyl phosphite (1.2 eq).

-

Initiation: Begin stirring and gently heat the triethyl phosphite to approximately 100°C.

-

Substrate Addition: Add the cinnamyl bromide (1.0 eq) dropwise from the dropping funnel over 30-60 minutes. A mild exotherm is typically observed. Control the addition rate to maintain the reaction temperature between 120-140°C.

-

Reaction & Distillation of Byproduct: After the addition is complete, slowly raise the temperature to 140-150°C. The ethyl bromide byproduct (b.p. 38°C) will begin to distill off. Maintain the reaction at this temperature for 2-4 hours, or until the distillation of ethyl bromide ceases. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Removal of Excess Reagent: After the reaction is deemed complete, cool the mixture to below 100°C. To remove the excess triethyl phosphite (b.p. 156°C), apply a vacuum and distill it off.

-

Final Product Purification: The remaining crude this compound is then purified by vacuum distillation. The product typically distills at 169-171°C at 4 Torr.[9] Collect the pure fraction.

Sources

- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DIETHYL TRANS-CINNAMYLPHOSPHONATE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-Depth Technical Guide to the Role of Diethyl Cinnamylphosphonate in Organophosphorus Chemistry

Abstract

Diethyl cinnamylphosphonate is a pivotal reagent in organophosphorus chemistry, primarily recognized for its role as a precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a comprehensive technical overview of its synthesis, core reactivity, and applications, with a particular focus on its utility in carbon-carbon bond formation. We will delve into the mechanistic underpinnings of its synthesis via the Michaelis-Arbuzov reaction and its subsequent application in stereoselective olefination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this phosphonate ester in synthetic organic chemistry.

Introduction: The Significance of this compound

Organophosphorus compounds are integral to various fields, from medicinal chemistry to materials science. Among them, phosphonate esters stand out for their stability and unique reactivity. This compound, a phosphonate bearing a cinnamyl group, is a versatile building block, most notably for the synthesis of 1,3-dienes and other conjugated systems. Its primary value lies in its function as a stabilized carbanion precursor for the Horner-Wadsworth-Emmons (HWE) reaction, which offers significant advantages over the classical Wittig reaction, including enhanced (E)-alkene selectivity and the formation of a water-soluble phosphate byproduct, simplifying product purification.[1][2] Understanding the synthesis and reactivity of this compound is therefore crucial for its effective application in complex molecule synthesis.

Synthesis: The Michaelis-Arbuzov Reaction

The most common and efficient method for preparing this compound is the Michaelis-Arbuzov reaction. This cornerstone reaction of organophosphorus chemistry facilitates the formation of a carbon-phosphorus bond.[3] It involves the reaction of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, such as cinnamyl bromide or chloride.[4][5][6]

Reaction Mechanism

The reaction proceeds through a two-step SN2 mechanism:

-

Nucleophilic Attack: The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the cinnamyl halide, displacing the halide and forming a trialkoxyphosphonium salt intermediate.[7]

-

Dealkylation: The displaced halide anion then attacks one of the ethyl groups on the phosphonium salt in a second SN2 reaction. This step results in the formation of the final this compound product and a volatile ethyl halide byproduct (e.g., ethyl bromide).[4][7]

The reaction is typically driven to completion by heating, which facilitates both the initial SN2 attack and the subsequent dealkylation of the phosphonium intermediate.[4] The removal of the volatile ethyl halide byproduct also helps to shift the equilibrium towards the product side.

Visualization of the Michaelis-Arbuzov Synthesis

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction.

Materials:

-

Triethyl phosphite

-

Cinnamyl bromide (or chloride)

-

Toluene (or another high-boiling, inert solvent)

-

Reaction flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging Reactants: Charge the flask with cinnamyl bromide (1.0 equiv). Add triethyl phosphite (1.1 equiv) dropwise at room temperature. The slight excess of phosphite ensures complete consumption of the halide.

-

Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) using a heating mantle.[4] The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal. The reaction is typically complete within 4-8 hours.

-

Workup and Purification:

-

Allow the mixture to cool to room temperature.

-

The volatile byproduct, ethyl bromide, and any excess triethyl phosphite can be removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound as a clear oil.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the trivalent triethyl phosphite to the unreactive pentavalent phosphate.

-

Heat: Provides the necessary activation energy for both SN2 steps. The high temperature also facilitates the removal of the volatile ethyl bromide byproduct, driving the reaction to completion.[4]

-

Vacuum Distillation: This is the preferred method for purifying the product, as this compound has a high boiling point and is thermally stable.

The Horner-Wadsworth-Emmons Reaction: A Core Application

The HWE reaction is the premier application of this compound, enabling the stereoselective synthesis of alkenes.[8] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[9]

Reaction Mechanism

-

Deprotonation: A strong base (e.g., NaH, KHMDS, LDA) abstracts the acidic α-proton from the phosphonate, generating a resonance-stabilized phosphonate carbanion (ylide).[2]

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates.[9]

-

Oxaphosphetane Formation and Elimination: The intermediates cyclize to form four-membered oxaphosphetane rings. These rings are generally unstable and rapidly eliminate to form the alkene and a water-soluble dialkyl phosphate salt.[2][9]

The stereochemical outcome, which strongly favors the (E)-alkene, is determined by the relative energies of the transition states leading to the diastereomeric intermediates and the subsequent elimination step. The thermodynamic stability of the anti-periplanar arrangement of the bulky groups in the transition state leads to the preferential formation of the (E)-alkene.[10]

Visualization of the HWE Reaction Mechanism

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: HWE Olefination

This protocol describes a typical HWE reaction between this compound and an aldehyde.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Aldehyde (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard extraction and chromatography supplies

Procedure:

-

Preparation of Ylide:

-

To a flame-dried flask under nitrogen, add anhydrous THF.

-

Carefully wash the NaH (1.1 equiv) with anhydrous hexanes to remove the mineral oil, then suspend it in the THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of this compound (1.0 equiv) in THF dropwise to the NaH suspension. Hydrogen gas evolution will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.[1]

-

-

Reaction with Aldehyde:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of the aldehyde (1.0 equiv) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting materials are consumed.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the pure alkene.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water.

-

Base Selection: NaH is a strong, non-nucleophilic base suitable for generating the ylide.[1] For substrates sensitive to strongly basic conditions or for modified selectivity, other bases like KHMDS with 18-crown-6 can be used, often at lower temperatures (-78 °C).[8]

-

Solvent: THF and DME are common aprotic ethereal solvents that effectively solvate the intermediates without reacting.[1]

-

Aqueous Workup: The water-soluble phosphate byproduct is easily removed from the organic product during the aqueous extraction phase, which is a major advantage of the HWE reaction.[1][2]

Reaction Parameters and Stereoselectivity

The (E)-selectivity of the HWE reaction can be influenced by several factors. The following table summarizes these effects.

| Parameter | Condition Favoring (E)-Alkene | Rationale |

| Base Cation | Li⁺ > Na⁺ > K⁺ | Smaller, harder cations like Li⁺ can chelate the intermediates more effectively, promoting equilibration to the more stable anti-intermediate, which leads to the (E)-product.[9] |

| Temperature | Higher Temperatures (e.g., 23°C) | Higher temperatures allow for the reversible formation of the initial adducts, favoring the thermodynamically more stable anti-intermediate that leads to the (E)-alkene.[9] |

| Aldehyde Structure | Increased Steric Bulk | A bulkier R-group on the aldehyde will further destabilize the syn-intermediate due to steric hindrance, thus increasing the preference for the anti-pathway and the (E)-product.[9] |

Role in Drug Development and Complex Synthesis

The phosphonate moiety is a well-established phosphate mimic in medicinal chemistry.[3] Phosphonates are structurally similar to phosphates but are resistant to enzymatic hydrolysis, making them valuable for designing stable analogs of phosphorylated biomolecules, including enzyme inhibitors.

While this compound itself is not typically a final drug product, its utility in the HWE reaction makes it a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications. The conjugated diene systems produced from its reactions are common structural motifs in natural products and pharmacologically active compounds. For instance, substituted benzylphosphonates, which share structural similarities, have been investigated for their antimicrobial properties.[11] The ability to stereoselectively construct C=C bonds is fundamental in modern drug development, where precise control over molecular geometry is critical for biological activity.[12]

Conclusion

This compound is a powerful and reliable reagent in the arsenal of the synthetic organic chemist. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its pivotal role in the Horner-Wadsworth-Emmons reaction underscore its importance. By providing a highly stereoselective route to (E)-alkenes and conjugated dienes with the practical advantage of a simple workup, it facilitates the efficient construction of complex molecular architectures. This makes it an indispensable tool for researchers in academia and industry, particularly those engaged in natural product synthesis and the development of novel therapeutic agents.

References

-

Michaelis, A.; Kaehne, R. Ueber das Verhalten der Jodalkyle gegen die sogen. Phosphorigsäure-ester oder O-Phosphine. Berichte der deutschen chemischen Gesellschaft, 1898, 31 (1), 1048–1055. [Link]

-

Bhattacharya, A. K.; Thyagarajan, G. The Michaelis-Arbuzov rearrangement. Chemical Reviews, 1981, 81 (4), 415–430. [Link]

-

Arbuzov Reaction. Organic Chemistry Portal. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses Procedure. [Link]

-

Synthesis of 9 with crystal structure. Diethyl (cyanomethyl)phosphonate... ResearchGate. [Link]

-

Diethyl (dichloromethyl)phosphonate. Organic Syntheses Procedure. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC - NIH. [Link]

-

Synthesis of phosphonate compounds catalyzed diethyl amine. ResearchGate. [Link]

-

Drug Development Considerations for Additives to Organ Preservation Solutions. PubMed. [Link]

-

Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]

-

Discuss synthèlic applications of diethyl malonate. Filo. [Link]

-

The reactivity of organophosphorus compounds. Part XXII. Preparation of diethyl trichloromethylphosphonite and diethyl dichloromethylphosphonate. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

The Important Role that Biopharmaceutics Plays in Accelerating Early-Phase Drug Development. Pharmaceutical Technology. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Important Role that Biopharmaceutics Plays in Accelerating Early-Phase Drug Development - Pharmaceutical Technology [pharmaceutical-technology.com]

A Senior Application Scientist's Guide to the Horner-Wadsworth-Emmons Reaction Mechanism

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Wittig Reaction - A More Versatile Olefination

The formation of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] While the Wittig reaction is a foundational method, the Horner-Wadsworth-Emmons (HWE) reaction offers significant practical and mechanistic advantages.[3] Developed by Leopold Horner and later refined by William S. Wadsworth and William D. Emmons, this reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts used in the Wittig reaction.[4] This enhanced nucleophilicity allows for reliable reactions with a broader range of aldehydes and even hindered ketones that are often unreactive in Wittig conditions.[5][6]

A key operational advantage of the HWE reaction is the nature of its byproduct. Unlike the often-problematic triphenylphosphine oxide generated in the Wittig reaction, the HWE reaction produces a water-soluble dialkylphosphate salt, which is readily removed during aqueous workup, simplifying purification.[4][7] Most importantly, the HWE reaction provides a powerful platform for controlling alkene stereochemistry, allowing for the selective synthesis of either (E)- or (Z)-olefins by tuning the phosphonate reagent and reaction conditions.[8] This guide provides an in-depth exploration of the core mechanisms governing this stereoselectivity, offering field-proven insights into how to harness this reaction for precise synthetic outcomes.

Part 1: The Core Mechanism - A Pathway to the (E)-Alkene

The classical Horner-Wadsworth-Emmons reaction is renowned for its high (E)-stereoselectivity.[7] This outcome is the result of thermodynamic control, where the reaction proceeds through intermediates that can equilibrate to the most stable conformation before the final, irreversible elimination step.[9][10] The overall mechanism can be dissected into four fundamental steps.

The Four Pillars of the HWE Mechanism:

-

Deprotonation: The reaction initiates with the deprotonation of the α-carbon of the phosphonate ester by a suitable base (e.g., NaH, NaOMe, BuLi) to generate a phosphonate carbanion.[4][5] The presence of an adjacent electron-withdrawing group (EWG), such as an ester or nitrile, is crucial for stabilizing the resulting carbanion.[4]

-

Nucleophilic Addition: The stabilized phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates, often depicted as betaines or forming oxaphosphetanes directly.[4]

-

Intermediate Equilibration: When the substituents on the developing double bond are not overly sterically demanding (e.g., when reacting with aldehydes where R² = H), the intermediates can interconvert.[4] The system favors the formation of the anti-oxaphosphetane, where the bulky groups (the R¹ from the aldehyde and the phosphonate/EWG moiety) are positioned on opposite sides of the newly formed ring. This conformation minimizes steric strain and is the thermodynamically favored intermediate.

-

Syn-Elimination: The oxaphosphetane intermediate collapses in a stereospecific syn-elimination, where the P-C and O-C bonds break concurrently to form the alkene and the dialkyl phosphate byproduct.[5] The thermodynamically favored anti-oxaphosphetane directly leads to the formation of the (E)-alkene.

The high (E)-selectivity is therefore a direct consequence of the reversibility of the initial addition and the subsequent equilibration of intermediates, which allows the system to settle into the lowest energy pathway leading to the most stable product.[4][9]

Caption: Mechanism of the thermodynamically controlled HWE reaction.

Part 2: Achieving (Z)-Selectivity - The Still-Gennari Modification

While the classical HWE reaction reliably produces (E)-alkenes, many complex molecules, particularly in natural product synthesis, require the stereospecific formation of (Z)-alkenes.[1][9] The challenge lies in overriding the inherent thermodynamic preference for the (E)-isomer. This is achieved through kinetic control, where the reaction conditions are engineered to make the elimination step much faster than the intermediate equilibration.[9][11]

The most successful and widely adopted strategy for achieving high (Z)-selectivity is the Still-Gennari modification .[5][9] This protocol introduces two critical changes to the standard HWE conditions:

-

Electron-Withdrawing Groups on the Phosphonate: Instead of standard dimethyl or diethyl phosphonates, the Still-Gennari modification employs phosphonates with highly electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) (TFEP) or diaryl esters.[9][12] These groups significantly increase the acidity of the P=O moiety, which accelerates the crucial oxaphosphetane elimination step.[5]

-

Strongly Dissociating Base/Solvent System: The reaction is typically performed at low temperatures (-78 °C) using a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (18-crown-6) in a solvent like THF.[4][9] The K⁺ cation is sequestered by the crown ether, creating a "naked" and highly reactive phosphonate anion. This combination promotes rapid, irreversible addition to the aldehyde.

Under these conditions, the reaction is governed by kinetics.[9] The initial nucleophilic addition forms a mixture of diastereomeric intermediates. However, because the electron-withdrawing groups on the phosphonate make the subsequent elimination step extremely fast, the intermediates decompose to the alkene product before they have a chance to equilibrate to the more stable anti-conformation.[13] The kinetically favored syn-addition pathway leads directly to the (Z)-alkene, which becomes the major product.[9]

Caption: Kinetic control in the Still-Gennari modification.

Part 3: Data-Driven Reagent and Condition Selection

The choice of phosphonate reagent, base, cation, and temperature are critical variables that dictate the E/Z ratio of the final product. The following table summarizes experimental data to guide selection for achieving the desired stereochemical outcome.

| HWE Reagent | Aldehyde | Base / Conditions | Solvent | Temp (°C) | E/Z Ratio | Selectivity | Reference |

| Triethyl phosphonoacetate | Benzaldehyde | DBU, K₂CO₃ | neat | rt | >99:1 | E-Selective | [8] |

| Triethyl phosphonoacetate | Heptanal | DBU, K₂CO₃ | neat | rt | 99:1 | E-Selective | [8] |

| Triethyl 2-phosphonopropionate | Cyclohexanecarboxaldehyde | Ba(OH)₂·8H₂O | neat | rt | >99:1 | E-Selective | [8] |

| Diisopropyl phosphonate derivative | Aromatic Aldehyde | Paterson conditions (NaH) | DME | 0 to rt | 95:5 | E-Selective | [6] |

| Weinreb Amide Phosphonate | 3-Phenylpropanal | ⁱPrMgCl | THF | 0 | >99:1 | E-Selective | [14] |

| Still-Gennari Reagent | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 2:98 | Z-Selective | [9] |

| Ando Reagent (Diaryl) | Aromatic Aldehyde | t-BuOK, 18-crown-6 | THF | -78 | <5:95 | Z-Selective | |

| Di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | Benzaldehyde | NaH, 15-crown-5 | THF | -78 to -20 | 2:98 | Z-Selective | [9] |

This table is a representative summary. Optimal conditions may vary based on substrate.

Part 4: Validated Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for executing both (E)- and (Z)-selective HWE reactions.

Protocol 1: Standard (E)-Selective HWE Olefination

Objective: To synthesize an (E)-α,β-unsaturated ester from an aldehyde using triethyl phosphonoacetate.

Materials:

-

Triethyl phosphonoacetate

-

Aldehyde of interest

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Suspension: Add anhydrous THF to the flask to create a suspension of NaH. Cool the suspension to 0 °C using an ice-water bath.

-

Carbanion Formation: Add triethyl phosphonoacetate (1.05 eq) dropwise to the stirred NaH suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.

-

Stirring: After the addition is complete, allow the resulting solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion (ylide). The solution should become clear or slightly hazy.

-

Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise over 20-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-12 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with deionized water and saturated brine. The water-soluble phosphate byproduct will be removed in these aqueous washes.[6][7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-alkene.

Protocol 2: Still-Gennari (Z)-Selective HWE Olefination

Objective: To synthesize a (Z)-α,β-unsaturated ester using a bis(2,2,2-trifluoroethyl) phosphonate.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate

-

Aldehyde of interest

-

Potassium bis(trimethylsilyl)amide (KHMDS), solution in THF

-

18-Crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Deionized water

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq) and 18-crown-6 (1.1 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Addition: Add KHMDS (1.05 eq, as a solution in THF) dropwise to the stirred phosphonate solution. A color change is typically observed, indicating carbanion formation. Stir at -78 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C. The reaction is typically rapid; monitor by TLC (quenching small aliquots in NH₄Cl before spotting). The reaction is often complete within 1-3 hours. It is critical to maintain the low temperature to prevent equilibration and loss of Z-selectivity. [4]

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add deionized water, and extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to isolate the pure (Z)-alkene.

Conclusion: A Tool of Precision for Modern Synthesis

The Horner-Wadsworth-Emmons reaction is a powerful and versatile tool for alkene synthesis, offering significant advantages over the classical Wittig reaction. Its true strength lies in its predictable and controllable stereoselectivity. By understanding the mechanistic dichotomy between thermodynamic and kinetic control, researchers can reliably access either (E)- or (Z)-alkenes. The standard HWE protocol, which allows for intermediate equilibration, is the cornerstone for producing thermodynamically stable (E)-alkenes.[4] Conversely, the Still-Gennari modification, which leverages electron-withdrawing phosphonates and specific base systems to accelerate elimination, provides a robust kinetic pathway to the less stable (Z)-alkenes.[5][9] This level of control is indispensable in the fields of natural product synthesis and drug development, where stereochemistry dictates biological activity.[1][15]

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia . Wikipedia. [Link]

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents . National Institutes of Health (NIH). [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry . NROChemistry. [Link]

-

Horner-Wadsworth-Emmons reaction | PPTX . Slideshare. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction . Organic Chemistry Portal. [Link]

-

Horner–Wadsworth–Emmons reaction - Grokipedia . Grokipedia. [Link]

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis . Thieme Chemistry. [Link]

-

Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review . PubMed. [Link]

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction . ResearchGate. [Link]

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds . Royal Society of Chemistry. [Link]

-

[Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] . PubMed. [Link]

-

The Still–Gennari versus HWE olefination of aldehydes . ResearchGate. [Link]

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents . ResearchGate. [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube . YouTube. [Link]

-

Z-Selective Horner-Wadsworth-Emmons Reaction. | Request PDF . ResearchGate. [Link]

-

(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications . ACS Publications. [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube . YouTube. [Link]

-

Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles . ResearchGate. [Link]

-

Thermodynamic and kinetic reaction control - Wikipedia . Wikipedia. [Link]

-

Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles . ResearchGate. [Link]

-

Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin . Jack Westin. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Kinetic vs Thermodynamic Control' . UC Homepages. [Link]

-

14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

general reactivity of phosphonate-stabilized carbanions

An In-Depth Technical Guide to the General Reactivity of Phosphonate-Stabilized Carbanions

Introduction: Beyond the Ylide

For professionals in organic synthesis and drug development, the construction of carbon-carbon double bonds is a cornerstone of molecular architecture. While the classic Wittig reaction, utilizing phosphonium ylides, is a foundational tool, its limitations—most notably the often-challenging removal of the triphenylphosphine oxide byproduct and the variable stereoselectivity—have driven the adoption of more robust alternatives.[1][2] Enter the phosphonate-stabilized carbanion, the reactive intermediate at the heart of the Horner-Wadsworth-Emmons (HWE) reaction.[3][4]

First described by Leopold Horner and later expanded by William Wadsworth and William Emmons, this class of reagents offers significant advantages.[3] Phosphonate-stabilized carbanions are generally more nucleophilic but less basic than their ylide counterparts, allowing them to react cleanly with a wider array of aldehydes and ketones.[1][3][5] Crucially, the reaction yields a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, dramatically simplifying product purification.[1][3][4] This guide provides a comprehensive exploration of the generation, reactivity, and strategic application of phosphonate-stabilized carbanions, offering field-proven insights for their effective use in synthesis.

Generation and Structure: Taming the Anion

The utility of a phosphonate carbanion begins with the synthesis of its stable precursor, the phosphonate ester. The subsequent deprotonation creates a potent, yet manageable, nucleophile.

Synthesis of Phosphonate Ester Precursors: The Michaelis-Arbuzov Reaction

The most reliable and common route to the phosphonate esters required for the HWE reaction is the Michaelis-Arbuzov reaction.[4][6] This thermal rearrangement involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction is broadly applicable and serves as the primary entry point for creating a diverse library of phosphonate reagents.[7]

The causality behind this choice is clear: the reaction is typically high-yielding and the byproducts are volatile alkyl halides, which are easily removed from the reaction mixture, often affording the phosphonate product in high purity without extensive chromatography.[4]

Caption: The Michaelis-Arbuzov reaction workflow.

Carbanion Formation: The Role of Base and EWGs

A phosphonate-stabilized carbanion is generated by the deprotonation of the carbon alpha to the phosphorus atom using a suitable base.[6] The acidity of this α-proton is significantly increased by the presence of the phosphonate group and, typically, an additional electron-withdrawing group (EWG) such as an ester, nitrile, or ketone.[3][8] This stabilization is crucial; it facilitates deprotonation with common bases and tempers the reactivity of the resulting carbanion.

Commonly used bases include:

-

Sodium hydride (NaH): A strong, non-nucleophilic base that provides an irreversible deprotonation.[8]

-

Sodium or Potassium Alkoxides (e.g., NaOMe, KOtBu): Suitable for phosphonates with sufficient acidity.

-

Organolithium Reagents (e.g., n-BuLi): Very strong bases used for less acidic phosphonates.

The resulting carbanion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the phosphoryl oxygen. This delocalization is key to its character: it reduces the basicity while enhancing the "soft" nucleophilicity, making it highly effective for attacking the electrophilic carbon of a carbonyl group.[1][3]

Core Reactivity: The Horner-Wadsworth-Emmons Olefination

The premier application of phosphonate carbanions is the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for synthesizing alkenes, typically with a strong preference for the (E)-isomer.[3][9]

The Reaction Mechanism

The HWE reaction proceeds through a well-defined, multi-step pathway that ensures high efficiency and predictability.

-

Deprotonation: The phosphonate ester is treated with a base to form the stabilized carbanion.

-

Nucleophilic Addition: The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step of the reaction.[3][9]

-

Oxaphosphetane Formation: The resulting tetrahedral intermediate cyclizes to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses in a syn-elimination, breaking the C-P and C-O bonds to form the C=C double bond of the alkene product and the highly stable P=O bond of the dialkylphosphate byproduct.[10]

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Mastering Stereoselectivity

The stereochemical outcome of the HWE reaction is one of its most powerful features. While the reaction generally favors the thermodynamically more stable (E)-alkene, the degree of selectivity can be precisely controlled by tuning several reaction parameters. This control is a direct result of the reversibility of the initial addition step and the relative stabilities of the diastereomeric intermediates leading to the final products.[3]

| Parameter | Influence on (E)-Selectivity | Rationale |

| Phosphonate Structure | Less bulky ester groups (e.g., -OMe, -OEt) generally favor (E)-alkenes. | Bulky groups can favor certain transition states that lead to (Z)-isomers under specific conditions (e.g., Paterson conditions).[4] |

| Aldehyde Structure | Increased steric bulk on the aldehyde (R'') increases (E)-selectivity. | The bulky groups prefer to be anti in the transition state leading to the oxaphosphetane, which translates to an (E)-alkene.[3] |

| Base Counterion | Li⁺ > Na⁺ > K⁺ | Smaller cations like lithium are believed to better coordinate the intermediates, favoring the pathway to the (E)-product.[3][11] |

| Temperature | Higher temperatures (e.g., 23 °C vs. -78 °C) increase (E)-selectivity. | Higher temperatures provide the energy needed for the intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane.[3][11] |

Variations for (Z)-Alkene Synthesis